N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidi n-3-yl)]propanamide
Description
This compound is a thiazolidinone derivative featuring a phenylmethylene substituent at position 5 of the thiazolidinone ring and a 5-methylisoxazole-3-yl group attached via a propanamide linker. Its structure combines a 4-oxo-2-thioxo-thiazolidinone core, known for diverse biological activities, with a phenylmethylene moiety that enhances π-π stacking interactions in target binding . The 5-methylisoxazole group may influence pharmacokinetic properties, such as metabolic stability and solubility .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11-9-14(19-23-11)18-15(21)7-8-20-16(22)13(25-17(20)24)10-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFQXKCBSTWRN-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364440 | |
| Record name | ST50147485 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-85-3 | |
| Record name | ST50147485 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and thiazolidine intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Thiazolidinone Core
-
Thioxo Group (C=S):
Undergoes nucleophilic substitution or oxidation. For example, reaction with alkyl halides yields S-alkylated derivatives, while oxidation with H₂O₂ forms sulfonyl analogs .
Example:
-
Benzylidene Substituent (C₆H₅-CH=):
Participates in electrophilic aromatic substitution (e.g., nitration) and conjugate additions. The α,β-unsaturated ketone system enables Michael additions with nucleophiles .
Isoxazole Ring
-
Ring-Opening:
Acidic hydrolysis cleaves the isoxazole ring to form β-keto amides.
Example:
-
Electrophilic Substitution:
The 5-methyl group directs electrophiles to the 4-position, enabling halogenation or sulfonation .
Propanamide Linker
-
Hydrolysis:
Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and 5-methylisoxazol-3-amine .
Example:
Biological Activity and Associated Reactivity
The compound’s thioxo-thiazolidinone moiety demonstrates enzyme inhibitory behavior, likely through thiol-disulfide exchange with cysteine residues in targets like type III secretion systems (T3SS) . Modifications to the benzylidene group (e.g., introducing electron-donating groups) enhance microbial inhibition by altering redox potential .
Table 2: Reaction Sites and Observed Products
Mechanistic Insights
-
Cyclization Mechanism (Step 2):
The dithiocarbamate intermediate undergoes intramolecular nucleophilic attack by the sulfur atom on the methyl bromoacetate carbonyl, forming the thiazolidinone ring : -
Electrophilic Substitution on Benzylidene:
Nitration occurs at the para position relative to the methylene group due to resonance stabilization:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit notable antimicrobial properties. The specific compound N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential. The compound under discussion has shown promise in inhibiting cancer cell proliferation in several studies. For instance, it has been reported that compounds with similar structural features can induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity .
Anti-inflammatory Effects
The compound's structural components suggest possible anti-inflammatory properties. Research into related thiazolidinones indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Enzyme Inhibition
Studies have indicated that compounds similar to N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide may act as enzyme inhibitors. For example, some derivatives have been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammation, enhancing their therapeutic profile .
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolidinones and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring significantly enhanced antibacterial potency, with some compounds demonstrating MIC values lower than those of standard antibiotics .
Case Study 2: Anticancer Efficacy
Another study explored the anticancer effects of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism by which it may exert its anticancer effects .
Case Study 3: Anti-inflammatory Mechanisms
Research published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of thiazolidinone derivatives. The study revealed that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro, providing evidence for their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It might interact with cellular receptors, triggering or blocking signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated from molecular formula C18H16N3O3S2. †Estimated based on analogous thiazolidinones .
Biological Activity
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isoxazole ring and a thiazolidine moiety. Its chemical formula is , with a molecular weight of approximately 379.48 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including those related to N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide, exhibit potent antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Different Bacteria
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 5d | Staphylococcus aureus | 37.9 | 57.8 |
| 5g | Escherichia coli | 248 | 372 |
| 5k | Pseudomonas aeruginosa | 43 | 86 |
The compound's activity was notably higher than that of traditional antibiotics such as ampicillin and streptomycin, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several human cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HePG2 | 15.0 |
| HCT116 | 10.0 |
| PC-3 | 20.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Mechanistic Studies
Mechanistic investigations reveal that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit COX enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis .
Case Studies
A recent study highlighted the efficacy of N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide in treating psoriasis-like skin lesions in animal models, demonstrating its potential as a therapeutic agent beyond antimicrobial and anticancer applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-methylisoxazol-3-yl)-3-[4-oxo-5-(phenylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]propanamide, and how are intermediates characterized?
- Methodological Answer : The compound’s synthesis typically involves coupling a 5-methylisoxazole-3-amine derivative with a thiazolidinone intermediate. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions using triethylamine (Et3N) as a base and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in polar aprotic solvents like DMSO. Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., thioxo at ~1250 cm) and regioselectivity .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Elemental Analysis (C, H, N, S) to validate empirical formulas.
- HPLC-PDA (Photodiode Array Detection) to assess purity (>95% is typical for research-grade material).
- X-ray Diffraction (for crystalline derivatives) to resolve ambiguities in tautomeric forms or stereochemistry, as demonstrated in related thiazolidinone systems .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high yields?
- Methodological Answer : Solubility screening in DMSO, ethanol, and dichloromethane is recommended. For thiazolidinone derivatives, mixed solvents (e.g., ethanol/water or DCM/hexane) often yield pure crystals. Slow evaporation under reduced pressure at 4°C enhances crystal formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the thioxo group in this compound for further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, highlighting nucleophilic/electrophilic sites. For example, the thioxo group’s sulfur atom exhibits high electron density, making it susceptible to alkylation or oxidation. Software like Gaussian or ORCA, paired with solvent models (e.g., PCM), can simulate reaction pathways and transition states .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria in thiazolidinones) or paramagnetic impurities. Solutions include:
- Variable-temperature NMR to detect tautomeric interconversion.
- 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons.
- Chelation with deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers .
Q. How do steric and electronic effects of the phenylmethylene substituent influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs with substituents varying in electron-withdrawing/donating properties (e.g., -NO2, -OCH3). Biological assays (e.g., enzyme inhibition) paired with molecular docking (using AutoDock Vina) can correlate substituent effects with binding affinities. For instance, bulky groups may hinder access to hydrophobic enzyme pockets .
Q. What experimental designs minimize byproduct formation during the synthesis of the thiazolidinone core?
- Methodological Answer : Key factors:
- Stoichiometric Control : Limiting excess reagents (e.g., phenylisothiocyanate) to prevent dimerization.
- Catalytic Additives : Use of iodine or acetic acid to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves regioselectivity, as shown in analogous imidazolidinone syntheses .
Data Analysis and Optimization
Q. How can researchers address low yields in the final coupling step of this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE):
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and base strength (Et3N vs. DBU).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, higher polarity solvents stabilize transition states in SN2 reactions .
Q. What advanced techniques validate the compound’s stability under physiological conditions (e.g., pH 7.4)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
